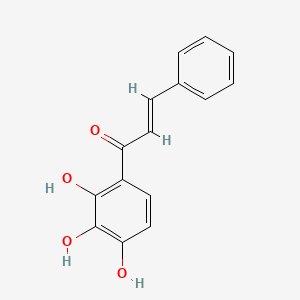

2',3',4'-Trihydroxychalcone

Description

Properties

IUPAC Name |

3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGTBGJKOTHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892373 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-74-2 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation Methodologies, and Biosynthetic Pathways

Biosynthetic Routes and Key Enzymatic Intermediates in Plants

The biosynthesis of 2',3',4'-Trihydroxychalcone is embedded within the broader flavonoid pathway, which itself originates from the general phenylpropanoid pathway. nih.gov This fundamental metabolic route provides the precursors for a vast array of plant secondary metabolites.

The process begins with the amino acid L-phenylalanine, which is generated via the shikimate pathway. nih.gov A sequence of three enzymes, collectively known as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA. ijpsr.comnih.gov

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid.

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with coenzyme A, forming the thioester p-coumaroyl-CoA. nih.govagriculturejournals.cz

This activated intermediate, p-coumaroyl-CoA, serves as the entry point into the specific flavonoid branch of the pathway. The key enzyme responsible for the formation of the characteristic chalcone (B49325) backbone is Chalcone Synthase (CHS) . ijpsr.comagriculturejournals.cz CHS is a type III polyketide synthase that catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA (which forms the B-ring and the three-carbon bridge) with three molecules of malonyl-CoA (which form the A-ring). ijpsr.comhebmu.edu.cn

The initial product of the CHS reaction is a polyketide intermediate. agriculturejournals.cz Through a Claisen-like condensation, this intermediate cyclizes to form naringenin (B18129) chalcone (2',4',4',6'-tetrahydroxychalcone). agriculturejournals.cz The specific hydroxylation pattern of 2',3',4'-Trihydroxychalcone requires further enzymatic modifications. The substitution pattern on the A-ring (the 2',3',4'-hydroxy groups) is determined by the specific CHS and subsequent modifying enzymes. In some pathways, a Chalcone Reductase (CHR) can act in concert with CHS. CHR reduces the polyketide intermediate before cyclization, leading to the formation of a deoxychalcone, which lacks the 6'-hydroxyl group. nih.govresearchgate.net For instance, isoliquiritigenin (B1662430) (2',4,4'-trihydroxychalcone) is formed this way. agriculturejournals.cz The formation of the 3'-hydroxyl group is typically catalyzed by a flavonoid 3'-hydroxylase (F3'H), which can act on various flavonoid intermediates. nih.gov The precise sequence of hydroxylation and other modifications dictates the final structure of the chalcone.

Key Intermediates and Enzymes in Chalcone Biosynthesis:

| Intermediate | Enzyme(s) | Description | Reference(s) |

| L-Phenylalanine | - | Starting amino acid from the shikimate pathway. | nih.gov |

| Cinnamic Acid | Phenylalanine ammonia-lyase (PAL) | Formed by the deamination of phenylalanine. | nih.gov |

| p-Coumaric Acid | Cinnamate-4-hydroxylase (C4H) | Hydroxylated form of cinnamic acid. | nih.gov |

| p-Coumaroyl-CoA | 4-Coumarate:CoA ligase (4CL) | Activated thioester, precursor for CHS. | nih.gov, ijpsr.com |

| Chalcone Polyketide | Chalcone synthase (CHS) | Intermediate formed from p-coumaroyl-CoA and 3x malonyl-CoA. | agriculturejournals.cz |

| Naringenin Chalcone | Chalcone synthase (CHS) | A common tetrahydroxychalcone formed by cyclization. | agriculturejournals.cz |

| Isoliquiritigenin | CHS + Chalcone Reductase (CHR) | A deoxychalcone lacking the 6'-OH group. | nih.gov, agriculturejournals.cz |

Advanced Methodologies for Isolation and Enrichment from Natural Sources

The isolation and purification of specific chalcones like 2',3',4'-Trihydroxychalcone from complex plant matrices require multi-step methodologies. The process generally begins with extraction, followed by chromatographic separation and purification.

The initial step involves the extraction of metabolites from the plant material (e.g., leaves, bark, or flowers). botanyjournals.com This is typically achieved using solvents of varying polarities, such as methanol, ethanol, ethyl acetate, or dichloromethane, to solubilize a broad range of compounds. mdpi.comresearchgate.net The choice of solvent is critical for maximizing the yield of the target chalcone.

Following extraction, the crude extract is subjected to various chromatographic techniques for separation and enrichment.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. The stationary phase is often silica (B1680970) gel or Sephadex, and a gradient of solvents is used to elute compounds based on their polarity. botanyjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the fine separation and purification of individual compounds from the fractions obtained by column chromatography. researchgate.net Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of water (often acidified with formic or acetic acid) and organic solvents like acetonitrile (B52724) or methanol. A study on Dipteryx odorata successfully used HPLC to isolate six different flavonoids, including 2',3,4,4'-tetrahydroxychalcone, from the plant's endocarp, demonstrating the efficacy of this method. researchgate.net

Preparative HPLC: For obtaining larger quantities of the pure compound for structural elucidation and bioactivity studies, preparative HPLC is employed. This method uses larger columns and higher flow rates than analytical HPLC.

High-Performance Counter-Current Chromatography (HPCCC): This is an advanced, support-free liquid-liquid partition chromatography technique that can be used for the separation of natural products. It avoids the irreversible adsorption of samples onto a solid support, which can be a problem in traditional column chromatography, leading to higher recovery of the target compound.

The final step in the process is structure elucidation, which is accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy to confirm the identity and purity of the isolated 2',3',4'-Trihydroxychalcone. mdpi.com

Synthetic Strategies and Chemical Derivatization of 2 ,3 ,4 Trihydroxychalcone

Conventional Synthetic Approaches (e.g., Claisen-Schmidt Condensation)

The most prevalent and traditional method for synthesizing chalcones is the Claisen-Schmidt condensation. taylorandfrancis.comscispace.comwikipedia.org This reaction involves the base- or acid-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025), followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325) scaffold. scispace.comacs.org

In the context of 2',3',4'-Trihydroxychalcone, the synthesis would theoretically involve the reaction between 2,3,4-trihydroxyacetophenone and benzaldehyde. The most common catalysts for this reaction are strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. mdpi.comjchemrev.com The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. researchgate.net Subsequent dehydration of the resulting aldol adduct yields the chalcone.

However, the direct application of strong bases to polyhydroxylated precursors like 2,3,4-trihydroxyacetophenone presents significant challenges. The acidic phenolic hydroxyl groups can be readily deprotonated, leading to undesired side reactions and reduced yields. researchgate.net To circumvent this, a common strategy involves the protection of the hydroxyl groups prior to the condensation reaction. prepchem.comprepchem.com For instance, hydroxyl groups can be converted to methoxymethyl (MOM) ethers, which are stable under the basic conditions of the condensation. Following the formation of the chalcone backbone, the protecting groups are removed under acidic conditions to yield the final polyhydroxylated product. prepchem.comprepchem.com

Acid-catalyzed Claisen-Schmidt condensation is an alternative, which sometimes allows for the direct use of hydroxyl-containing reactants without protection. saudijournals.com Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) have also been employed to facilitate the reaction, offering advantages like high yields and simpler work-up procedures. modernscientificpress.com

| Catalyst Type | Example Catalyst(s) | Typical Conditions | Advantages | Disadvantages |

| Base Catalysis | NaOH, KOH, Ba(OH)₂ | Alcoholic solvent, Room temp. to 50°C | Readily available, High yields for simple chalcones | Requires protection for polyhydroxy substrates, Potential side reactions |

| Acid Catalysis | HCl, H₂SO₄, SOCl₂/EtOH | Alcoholic solvent | Can sometimes be used without protecting groups | May lead to different side products |

| Lewis Acid | BF₃·OEt₂, AlCl₃ | Solvent-free or in organic solvent | High yields, Short reaction times, Avoids strong basic media | Catalyst can be moisture sensitive |

Modern Synthetic Innovations and Challenges in Polyhydroxylated Chalcone Synthesis

The limitations of conventional methods have driven the development of modern synthetic strategies aimed at improving efficiency, yield, and environmental friendliness, particularly for complex molecules like polyhydroxylated chalcones. A primary challenge remains the management of the reactive hydroxyl groups to prevent side reactions and avoid the extra steps of protection and deprotection. mdpi.com

One innovative approach involves the use of strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com These bases can effectively promote the condensation while minimizing side reactions. Research has shown that LiHMDS can facilitate a one-pot synthesis of polyhydroxylated chalcones without the need for a protection step, although yields may be variable and isomerization to the corresponding flavanone (B1672756) can occur as a competing reaction. mdpi.com

Green chemistry principles have inspired new methodologies. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. ekb.eg Similarly, ultrasound irradiation has been used to enhance the rate of Claisen-Schmidt condensations, providing another energy-efficient alternative. taylorandfrancis.com Solvent-free "grinding" techniques, where solid reactants are ground together with a catalyst (e.g., solid NaOH), represent a simple, efficient, and environmentally friendly method for chalcone synthesis. rasayanjournal.co.in

Despite these advances, challenges persist. The synthesis of specifically substituted polyhydroxy chalcones can be difficult, and the purification of the final product from reaction by-products often requires extensive chromatography. Furthermore, controlling the stereochemistry of the double bond to obtain the thermodynamically more stable E-isomer is a crucial aspect of the synthesis. researchgate.net

| Method | Description | Key Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times, often higher yields. ekb.eg |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing chemical reactivity. | Increased reaction rates, improved yields. taylorandfrancis.com |

| Grinding Technique (Solvent-Free) | Reactants and a solid catalyst are physically ground together. | Environmentally friendly (no solvent), simple, fast. rasayanjournal.co.in |

| Use of Novel Bases (e.g., LiHMDS) | Employs strong, non-nucleophilic bases to avoid side reactions. | Enables one-pot synthesis of polyhydroxylated chalcones without protecting groups. mdpi.com |

Design Principles for Structural Modifications and Analog Synthesis

The chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be readily modified to interact with various biological targets. mdpi.com The design of 2',3',4'-Trihydroxychalcone analogs is guided by principles of structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

The core structure of a chalcone offers three main sites for modification:

Ring A: The phenyl ring derived from the acetophenone precursor.

Ring B: The phenyl ring derived from the benzaldehyde precursor.

The α,β-Unsaturated Carbonyl System: The three-carbon bridge connecting the two rings.

The primary design principle involves the systematic variation of substituents on Rings A and B. For polyhydroxylated chalcones, the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are critical determinants of biological activity. researchgate.netnih.gov Hydroxyl groups are often key for antioxidant activity and for forming hydrogen bonds with protein targets. mdpi.com Methoxy groups can modulate lipophilicity, which affects cell membrane permeability and bioavailability. researchgate.net

For instance, the synthesis of analogs of 2',3',4'-Trihydroxychalcone might involve:

Varying substituents on Ring B: Introducing electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens) at different positions (ortho, meta, para) on Ring B can significantly alter the electronic properties of the molecule and its biological activity.

Modifying the hydroxylation pattern on Ring A: Synthesizing isomers with different arrangements of the three hydroxyl groups can probe the geometric requirements for target binding.

These modifications are often guided by computational docking studies, which can predict how a designed analog might bind to a specific protein target, such as an enzyme or receptor. mdpi.com The ultimate goal is to create novel compounds with improved therapeutic profiles. mdpi.com

Elucidation of Biological Activities and Underlying Molecular Mechanisms

Antioxidant Mechanisms and Cellular Protective Effects

2',3',4'-Trihydroxychalcone exhibits significant antioxidant capabilities through a multi-faceted approach. This involves direct interaction with harmful reactive molecules and modulation of the body's innate antioxidant defense systems. The antioxidant potential of chalcones is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.

Reactive Oxygen Species (ROS) Scavenging and Free Radical Neutralization

Chalcones, as a class of compounds, are recognized for their capacity to scavenge free radicals. nih.govsciensage.info The core structure of chalcones, featuring an α,β-unsaturated carbonyl system, along with hydroxyl substitutions, contributes to their antioxidant activity. nih.govsciensage.info These hydroxyl groups can readily donate a hydrogen atom, converting highly reactive free radicals into more stable, non-radical products. nih.govmdpi.com This direct scavenging action helps to mitigate the damaging effects of reactive oxygen species (ROS) on vital biological molecules like lipids and DNA. nih.gov

Studies on various hydroxylated chalcones have demonstrated their effectiveness in neutralizing radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govresearchgate.net The specific arrangement of hydroxyl groups on the aromatic rings of the chalcone (B49325) structure is a critical determinant of its radical-scavenging efficacy. researchgate.net For instance, chalcones with ortho- or para-dihydroxylated patterns on the B-ring have shown excellent antioxidant activities, which is attributed to the formation of stable semiquinone radicals through electron delocalization. researchgate.net

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway Activation, Glutathione (B108866) Homeostasis, Heme Oxygenase-1 Induction)

Beyond direct scavenging, 2',3',4'-Trihydroxychalcone can bolster the cell's internal antioxidant defenses. Chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a central regulator of cellular resistance to oxidative stress. uniroma1.itmdpi.com When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. nih.govfrontiersin.org

This activation leads to the increased expression of several crucial antioxidant and detoxifying enzymes. One such enzyme is Heme Oxygenase-1 (HO-1), a stress-responsive protein with potent anti-inflammatory and cytoprotective functions. nih.govmdpi.com The induction of HO-1 is a key mechanism by which chalcones exert their protective effects. nih.govnih.gov The products of HO-1 activity, including biliverdin (B22007) (which is converted to the antioxidant bilirubin) and carbon monoxide, contribute to the resolution of inflammation and protection against oxidative damage. mdpi.com

Furthermore, the Nrf2 pathway regulates the synthesis of Glutathione (GSH), a vital intracellular antioxidant. nih.govnih.gov Chalcone-mediated Nrf2 activation can lead to an increase in cellular GSH levels by upregulating enzymes involved in its synthesis, such as the glutamate-cysteine ligase catalytic subunit (GCLC). nih.govmdpi.com This enhancement of glutathione homeostasis fortifies the cell's capacity to neutralize ROS and detoxify harmful compounds. nih.govnih.gov The activation of the Nrf2 pathway by chalcones can be initiated through mechanisms like the modification of cysteine residues on Keap1, the negative regulator of Nrf2, which leads to Nrf2's release and subsequent nuclear translocation. nih.gov

Inhibition of Lipid Peroxidation

Polyunsaturated fatty acids within cell membranes are particularly susceptible to damage by free radicals, a process known as lipid peroxidation. nih.gov This can lead to a loss of membrane integrity and the formation of reactive byproducts, contributing to cellular dysfunction. Chalcones have demonstrated the ability to inhibit lipid peroxidation. nih.govacs.org

In experimental models, various chalcone derivatives have been shown to effectively reduce lipid peroxidation induced by agents like Fe2+/EDTA. rsdjournal.org The efficacy of a chalcone in preventing lipid peroxidation is often correlated with its radical scavenging ability. By neutralizing the free radicals that initiate the lipid peroxidation chain reaction, these compounds can protect cell membranes from oxidative damage. nih.gov The presence of hydroxyl groups is considered a key feature for enhancing the anti-lipid peroxidation activity of chalcones. nih.gov For example, a study on a series of 2'-hydroxy-chalcones found that specific substitution patterns significantly influenced their ability to inhibit the peroxidation of linoleic acid. nih.gov

Anti-inflammatory Actions and Immunomodulatory Effects

2',3',4'-Trihydroxychalcone also possesses anti-inflammatory properties, which are closely linked to its antioxidant activities. It can modulate key inflammatory pathways and reduce the production of molecules that promote inflammation.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. 2',3',4'-Trihydroxychalcone has been shown to interfere with the synthesis of these molecules. One such mediator is Nitric Oxide (NO), which, when produced in excessive amounts by inducible nitric oxide synthase (iNOS), can contribute to tissue damage. nih.gov Numerous synthetic chalcone derivatives have been reported to potently inhibit NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net

Another critical pro-inflammatory mediator is Prostaglandin E2 (PGE2), which is synthesized by the action of cyclooxygenase enzymes. scilit.com Studies have examined the effects of various 2'-hydroxychalcone (B22705) derivatives on PGE2 production in rat peritoneal macrophages. scilit.com Certain derivatives were found to potently suppress PGE2 production, indicating that the chalcone structure can be optimized for this inhibitory activity. scilit.comscispace.com For instance, licochalcone A, a chalcone found in licorice root, has been shown to prevent LPS-induced PGE2 release in primary rat microglia. mdpi.com

Regulation of Inflammatory Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

The inhibitory effects of 2',3',4'-Trihydroxychalcone on pro-inflammatory mediators are often a result of its ability to regulate the expression and activity of key inflammatory enzymes. The expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) is often upregulated during an inflammatory response. core.ac.uk

Research has demonstrated that certain chalcone derivatives can inhibit the de novo synthesis of both iNOS and COX-2 in stimulated macrophages. core.ac.uk This effect is not typically a result of direct inhibition of the enzymes' catalytic activity but rather a downregulation of their expression at the protein level. core.ac.uk For example, some 2'-hydroxychalcone derivatives were found to inhibit the induction of COX-2 protein in parallel with their inhibition of PGE2 production. scilit.com Similarly, the inhibition of NO production by many chalcones is linked to a clear downregulation of iNOS expression. nih.govresearchgate.net This regulatory action on inflammatory enzymes underscores a significant mechanism behind the anti-inflammatory properties of this class of compounds.

Data Tables

Table 1: Effects of Chalcone Derivatives on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulus | IC50 (µM) for NO Production Inhibition | Reference |

|---|---|---|---|---|

| 2'-methoxy-3,4-dichlorochalcone | RAW 264.7 | LPS | 7.1 - 9.6 | nih.govresearchgate.net |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | RAW 264.7 | LPS | 7.1 - 9.6 | nih.govresearchgate.net |

Table 2: Effects of 2'-Hydroxychalcone Derivatives on Prostaglandin E2 (PGE2) Production

| Compound | Cell Line | Stimulus | IC50 (µM) for PGE2 Production Inhibition | Reference |

|---|---|---|---|---|

| 2',4-Dihydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | TPA | 3 | scilit.comscispace.com |

| 2',4-Dihydroxy-6'-methoxychalcone | Rat Peritoneal Macrophages | TPA | 3 | scilit.comscispace.com |

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1α, IL-1β, IL-6, IL-10)

Research into the anti-inflammatory properties of trihydroxychalcones has revealed their capacity to modulate the production of key signaling molecules known as cytokines. Studies on 2,2′,4′-Trihydroxychalcone (TDC), an isomer of the subject compound, have demonstrated its significant impact on cytokine expression in mouse models of colitis. Treatment with TDC was found to block the production of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) nih.gov. Concurrently, TDC treatment promoted the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting a dual mechanism for its anti-inflammatory effects nih.gov.

Further investigations into other chalcone structures support these findings. A study on chalcones isolated from Angelica keiskei identified that trihydroxychalcone derivatives potently inhibited the production of IL-6 in TNF-α-stimulated human osteoblast-like MG-63 cells nih.gov. This inhibitory activity was linked to the presence of a C-4' hydroxyl group on the chalcone scaffold nih.gov. Similarly, other hydroxychalcone (B7798386) derivatives have been shown to inhibit the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-activated macrophage-like RAW 264.7 cells mdpi.comsigmaaldrich.com. These findings highlight the potential of the trihydroxychalcone backbone to suppress the output of cytokines that drive inflammatory responses.

Table 1: Effect of Hydroxychalcones on Pro-inflammatory Cytokine Production

| Compound | Cytokine | Effect | Model System | Reference |

|---|---|---|---|---|

| 2,2′,4′-Trihydroxychalcone (TDC) | IL-1β, IL-6 | Inhibited expression | Mouse colitis model | nih.gov |

| 2,2′,4′-Trihydroxychalcone (TDC) | IL-10 | Promoted expression | Mouse colitis model | nih.gov |

| Trihydroxychalcone derivatives | IL-6 | Potent inhibition | TNF-α-stimulated MG-63 cells | nih.gov |

| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | IL-1β, IL-6 | Attenuated production | LPS-activated RAW 264.7 macrophages | sigmaaldrich.com |

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, Akt)

The anti-inflammatory activities of hydroxychalcones are closely linked to their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Akt (also known as Protein Kinase B) pathways are central to this regulation nih.govscispace.com. Research on 2,2′,4′-Trihydroxychalcone, a structural isomer of 2',3',4'-Trihydroxychalcone, has demonstrated its capacity to significantly inhibit the PI3K/Akt/NF-κB signaling pathway in A549 human lung cancer cells nih.govingentaconnect.com. This compound was shown to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated PI3K (p-PI3K), key upstream activators in the pathway nih.gov. Inhibition of this cascade leads to a reduction in nuclear NF-κB protein levels, which in turn can suppress the transcription of genes related to inflammation and tumor activity nih.govingentaconnect.comresearchgate.net.

NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines nih.gov. In an inactive state, NF-κB is held in the cytoplasm; upon activation by signals like TNF-α, it moves to the nucleus to initiate gene transcription josorge.comelsevierpure.com. Studies on various hydroxychalcones have shown they can inhibit TNF-α-induced NF-κB activation in a dose-dependent manner josorge.comelsevierpure.comnih.gov. The mechanism often involves preventing the degradation of IκBα, an inhibitory protein, which keeps NF-κB sequestered in the cytoplasm and blocks its pro-inflammatory functions elsevierpure.comnih.gov. The Akt pathway is also a crucial regulator of cell survival and proliferation and is often hyperactivated in various cancers; its inhibition by chalcone derivatives represents a key therapeutic strategy scispace.commdpi.com.

Antineoplastic and Chemopreventive Activities in Cellular Models

Cell Proliferation Inhibition and Cell Cycle Arrest (e.g., G1/S, G2/M Phases)

2',3',4'-Trihydroxychalcone has been shown to possess antiproliferative effects in cancer cell models. Specifically, it has been demonstrated to block the proliferation of MCF-7 breast cancer cells nih.gov. This action is distinct from that of selective estrogen receptor modulators (SERMs) as the compound does not bind to the estrogen receptor's ligand-binding site nih.gov.

Studies on closely related chalcone isomers further illuminate the mechanisms behind these antiproliferative effects. The isomer 2,2′,4′-Trihydroxychalcone significantly inhibits the growth and proliferation of A549 lung cancer cells in a manner that is dependent on both time and concentration nih.gov. For instance, the IC50 values (the concentration required to inhibit the growth of 50% of cells) for this compound on A549 cells were 65.72 µM at 24 hours, 33.46 µM at 48 hours, and 19.86 µM at 72 hours nih.gov.

This inhibition of proliferation is often linked to the induction of cell cycle arrest. The cell cycle is a series of phases (G1, S, G2, M) that cells go through to divide and replicate. Disrupting this cycle is a common mechanism for anticancer agents alliedacademies.org. For example, Isoliquiritigenin (B1662430), another trihydroxychalcone isomer, can induce cell cycle arrest in either the G1 or G2/M phase in endometrial cancer cells nih.gov. Another chalcone derivative was found to induce cell cycle arrest in the G0/G1 phase in neuroblastoma cells alliedacademies.org. This arrest prevents cancer cells from entering the DNA synthesis (S) phase or mitosis (M) phase, thereby halting their proliferation alliedacademies.org.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways (e.g., Caspase Activation, Bcl-2 Family Regulation, TRAIL/Death Receptors, Mitochondrial Membrane Potential Alteration)

Chalcones are known to induce programmed cell death, or apoptosis, in cancer cells through multiple mechanisms mdpi.comunibo.itnih.gov. This process is critical for eliminating malignant cells and can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway nih.gov.

Intrinsic Pathway Activation: The intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax) mdpi.commdpi.com. Studies on 2,2′,4′-Trihydroxychalcone show that it induces apoptosis in A549 lung cancer cells by significantly decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic pathway mdpi.com. The loss of mitochondrial integrity leads to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases nih.gov. Specifically, this chalcone was found to increase the levels of cleaved caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis execution nih.gov.

Extrinsic Pathway and TRAIL Sensitization: The extrinsic pathway is initiated by the binding of ligands, such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to death receptors (e.g., TRAIL-R1, TRAIL-R2) on the cell surface nih.govmdpi.comwikipedia.org. While many cancer cells are resistant to TRAIL, certain chalcones can sensitize them to TRAIL-induced apoptosis nih.govnih.gov. This sensitization is often achieved by increasing the expression of death receptors, particularly TRAIL-R2, on the cancer cell surface mdpi.comnih.gov. The activation of these receptors leads to the formation of a death-inducing signaling complex (DISC), which activates initiator caspases like caspase-8, and subsequently, effector caspases such as caspase-3, leading to cell death mdpi.com.

Table 2: Molecular Mechanisms of Chalcone-Induced Apoptosis

| Mechanism | Key Molecular Target/Event | Effect of Chalcone Treatment | Cell Line Example | Reference |

|---|---|---|---|---|

| Bcl-2 Family Regulation | Bcl-2 (anti-apoptotic) | Decreased expression | A549 | nih.gov |

| Bcl-2 Family Regulation | Bax (pro-apoptotic) | Increased expression | A549 | nih.gov |

| Caspase Activation | Caspase-3 | Increased cleavage/activation | A549 | nih.gov |

| Caspase Activation | PARP | Increased cleavage | A549 | nih.gov |

| Mitochondrial Integrity | Mitochondrial Membrane Potential | Loss/Disruption | Breast Cancer Cells | mdpi.com |

| Death Receptor Pathway | TRAIL-R2 (DR5) | Increased expression | HeLa, Prostate Cancer Cells | mdpi.comnih.gov |

Inhibition of Cell Migration, Invasion, and Metastasis (e.g., MMP-2/9, E-cadherin, N-cadherin)

The metastatic cascade, which involves the migration and invasion of cancer cells, is a primary cause of cancer-related mortality. Research has shown that hydroxychalcones can interfere with these critical processes plos.orgnih.gov. The isomer 2,2′,4′-Trihydroxychalcone has been found to significantly inhibit the migration and invasion of A549 lung cancer cells nih.gov.

A key mechanism underlying this inhibition is the modulation of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. Central to EMT are changes in the expression of cell adhesion molecules like E-cadherin and N-cadherin nih.gov. Treatment with 2,2′,4′-Trihydroxychalcone was observed to upregulate the expression of E-cadherin, which promotes cell-cell adhesion and an epithelial phenotype, while simultaneously downregulating the expression of N-cadherin, which is associated with a migratory, mesenchymal phenotype nih.govresearchgate.net.

Furthermore, the invasion of cancer cells into surrounding tissues is facilitated by the degradation of the extracellular matrix (ECM) by enzymes known as matrix metalloproteinases (MMPs) nih.gov. 2,2′,4′-Trihydroxychalcone treatment has been shown to decrease the expression of MMP-2 and MMP-9, two key MMPs involved in ECM degradation and cancer cell invasion nih.govresearchgate.net. By inhibiting these enzymes and reversing key markers of EMT, the compound effectively reduces the metastatic potential of cancer cells in cellular models nih.gov.

Modulation of Angiogenesis and Vasculogenic Mimicry (e.g., VEGF, E-selectin)

For tumors to grow and metastasize, they require a blood supply, which they acquire through processes like angiogenesis (the formation of new blood vessels from pre-existing ones) and vasculogenic mimicry (VM), where aggressive tumor cells form vessel-like channels themselves nih.gov. Hydroxychalcones have demonstrated the ability to interfere with both of these vascularization processes.

Studies on 2,2′,4′-Trihydroxychalcone revealed its ability to inhibit VM formation in A549 lung cancer cells nih.govingentaconnect.comresearchgate.net. A critical factor in both angiogenesis and VM is Vascular Endothelial Growth Factor (VEGF). This chalcone isomer was shown to significantly decrease the expression of VEGF nih.govingentaconnect.comresearchgate.net. ELISA results confirmed that the level of the pro-angiogenic factor VEGF in the cell culture media was reduced in the presence of the compound nih.govresearchgate.net.

In addition to inhibiting vessel formation, chalcones can also affect the adhesion of tumor cells to the vascular endothelium, a crucial step in metastasis. This process is mediated by cell surface adhesion molecules such as E-selectin and N-cadherin nih.gov. Treatment with 2,2′,4′-Trihydroxychalcone led to a significant reduction in the expression of both E-selectin and N-cadherin, thereby inhibiting the adhesion between A549 cancer cells and human umbilical vein endothelial cells (HUVECs) nih.gov. This multifaceted approach of inhibiting VEGF, E-selectin, and VM formation underscores the anti-angiogenic and anti-metastatic potential of this class of compounds nih.govresearchgate.net.

Targeting of Cellular Signaling Pathways Involved in Oncogenesis

2',3',4'-Trihydroxychalcone has been identified as a modulator of specific cellular signaling pathways that are crucial in the development and progression of cancer (oncogenesis). Research has particularly highlighted its impact on the MAPK and c-MYC pathways.

In studies involving MCF-7 breast cancer cells, 2',3',4'-Trihydroxychalcone demonstrated the ability to block cellular proliferation by preventing the estradiol (B170435) (E2)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibiting c-MYC transcription. This inhibitory action on key signaling molecules disrupts the cancer cell's ability to grow and divide.

While the influence of various chalcone derivatives on other oncogenic pathways such as PI3K/AKT/mTOR, p53, STAT3, AP-1, and Wnt/β-catenin has been a subject of scientific investigation, specific studies detailing the direct effects of 2',3',4'-Trihydroxychalcone on these particular pathways have not been prominently featured in the reviewed scientific literature.

Table 1: Observed Effects of 2',3',4'-Trihydroxychalcone on Oncogenic Pathways

| Signaling Pathway | Cell Model | Observed Effect |

| MAPK | MCF-7 Breast Cancer Cells | Prevention of Estradiol-induced activation |

| c-MYC | MCF-7 Breast Cancer Cells | Prevention of Estradiol-induced transcription |

Estrogen Receptor Modulation and Reprogramming Mechanisms in Breast Cancer Cell Models

2',3',4'-Trihydroxychalcone exhibits a novel mechanism of action as a modulator of Estrogen Receptor Alpha (ERα), distinguishing it from traditional selective estrogen receptor modulators (SERMs). It does not function as a direct agonist or antagonist of ERα, nor does it compete with estradiol (E2) for the same binding site on the receptor.

Instead, 2',3',4'-Trihydroxychalcone acts as a "reprogramming" compound. When used in combination with E2, it results in a synergistic activation of ERα on both reporter genes and endogenous genes within human U2OS osteosarcoma cells. This reprogramming alters the typical activity of ERα, leading to a unique pattern of gene regulation. A microarray analysis identified 824 genes that were regulated only when cells were treated with both 2',3',4'-Trihydroxychalcone and E2 simultaneously.

Crucially, this reprogramming mechanism has an antiproliferative effect in breast cancer models. In MCF-7 cells, 2',3',4'-Trihydroxychalcone blocks the proliferative effects typically induced by E2. This suggests that it could represent a new class of ERα modulators that alter the receptor's function without directly blocking the binding of estrogen. This unique coligand conformation presents a potential new strategy for modulating estrogen-driven proliferation in hormone-dependent cancers.

Table 2: Research Findings on Estrogen Receptor Modulation by 2',3',4'-Trihydroxychalcone

| Aspect of Modulation | Research Finding | Cell Model(s) |

| Mechanism of Action | Acts as a reprogramming coligand, not a direct agonist/antagonist. | U2OS, MCF-7 |

| Binding to ERα | Does not compete with Estradiol (E2) for the ligand-binding site. | Not Applicable |

| Effect on Gene Regulation | Synergistically activates ERα with E2, regulating unique sets of genes. | U2OS |

| Effect on Cell Proliferation | Blocks E2-induced proliferation. | MCF-7 |

Antimicrobial Activities and Mechanisms

The antimicrobial potential of the broader chalcone family of compounds is widely documented. However, the specific efficacy and mechanisms of 2',3',4'-Trihydroxychalcone remain a focused area for further research.

While various trihydroxychalcone isomers and other chalcone derivatives have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), specific research detailing the antibacterial efficacy of 2',3',4'-Trihydroxychalcone against S. aureus was not identified in the reviewed literature.

Studies have reported the antifungal activities of different dihydroxy- and trihydroxychalcone compounds against various fungal pathogens. However, specific investigations into the antifungal properties of 2',3',4'-Trihydroxychalcone are not detailed in the available scientific reports.

The potential of chalcone derivatives as antiviral agents, including against HIV, has been explored. Potent anti-HIV activity has been noted in several specific chalcone structures. At present, dedicated studies on the antiviral activity of 2',3',4'-Trihydroxychalcone, particularly its anti-HIV potential, are not available in the reviewed literature.

The search for new treatments for parasitic diseases has led to the investigation of chalcones. Various derivatives have been synthesized and tested, showing activity against Leishmania and Plasmodium species. However, specific data on the antileishmanial and antimalarial properties of 2',3',4'-Trihydroxychalcone have not been reported in the reviewed scientific studies.

Neuroprotective Potential

The potential for chalcones to act as neuroprotective agents is a significant area of research, attributed to their antioxidant and anti-inflammatory properties. However, specific investigations into 2',3',4'-Trihydroxychalcone are narrowly focused.

Modulation of Neurotransmitter Receptors (e.g., GABA-A, NMDA)

Current scientific literature does not provide specific evidence on the direct modulatory effects of 2',3',4'-Trihydroxychalcone on key neurotransmitter receptors such as the γ-aminobutyric acid type A (GABA-A) or N-methyl-D-aspartate (NMDA) receptors. While other chalcone isomers, like isoliquiritigenin (2',4',4'-trihydroxychalcone), have been studied for their roles as GABA-A receptor modulators and NMDA receptor antagonists, similar detailed mechanistic studies for 2',3',4'-Trihydroxychalcone are not prominently available.

Attenuation of Oxidative Stress in Neural Cell Models

The ability of phenolic compounds, including chalcones, to mitigate oxidative stress is a cornerstone of their neuroprotective potential. This often involves scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses. However, specific studies detailing the capacity of 2',3',4'-Trihydroxychalcone to attenuate oxidative stress in dedicated neural cell models are not extensively documented in the current body of research. Investigations on other related chalcones have shown promise in protecting neuronal cells from oxidative damage, but direct evidence for the 2',3',4'-isomer remains to be fully elucidated.

Enzyme Inhibition Profiles

The structure of 2',3',4'-Trihydroxychalcone lends itself to potential interactions with various enzymes, a characteristic that has been explored more broadly within the chalcone family.

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Research has been conducted on the tyrosinase inhibitory effects of various hydroxylated chalcones. For instance, studies on 2',4',6'-trihydroxychalcone have suggested that the specific hydroxylation pattern on the A-ring is crucial for potent inhibition nih.gov. However, detailed kinetic studies and mechanistic elucidation of tyrosinase inhibition specifically by 2',3',4'-Trihydroxychalcone are not widely available in published research.

Digestive Enzyme Inhibition (e.g., α-Amylase, Sucrase, Lipase)

The inhibition of digestive enzymes is a therapeutic strategy for managing metabolic conditions like type 2 diabetes and obesity. Several chalcones have been investigated for this purpose. Notably, extensive research on the isomer 2',4',4'-trihydroxychalcone (isoliquiritigenin) has demonstrated its ability to inhibit α-amylase, sucrase, and lipase (B570770) researchgate.netslovetres.siresearchgate.net. This suggests that the chalcone scaffold is a viable starting point for developing such inhibitors. Despite this, specific inhibitory constants (e.g., IC₅₀ values) and mechanistic details for 2',3',4'-Trihydroxychalcone against these digestive enzymes are not well-documented in the scientific literature.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. The potential of the chalcone framework in designing cholinesterase inhibitors has been recognized, with various synthetic derivatives showing a range of potencies researchgate.netmdpi.com. Structure-activity relationship studies often point to the importance of specific substituents on the chalcone rings for effective binding to the active sites of these enzymes researchgate.netnih.gov. Nevertheless, specific research focusing on the inhibitory profile of 2',3',4'-Trihydroxychalcone against either acetylcholinesterase or butyrylcholinesterase is limited.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Position and Number on Biological Activities

The quantity and location of hydroxyl (-OH) groups on the chalcone (B49325) scaffold are critical determinants of their biological activities, particularly their antioxidant and antitumor properties.

Research indicates that the presence of multiple hydroxyl groups generally enhances the antioxidant capacity of chalcones. This is attributed to their ability to donate hydrogen atoms to neutralize free radicals. For instance, chalcones with two hydroxyl groups have shown higher antioxidant activity than those with one. researchgate.net The antioxidant activity of chalcones with one or two hydroxyl groups on ring B has been found to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov A 3,4-dihydroxy substitution pattern on ring B, as seen in the chalcone butein, is considered an excellent combination for high antioxidant activity. nih.gov

The table below summarizes the influence of hydroxyl group substitution on the antioxidant activity of select chalcones.

| Compound Name | Ring A Substitution | Ring B Substitution | Key Findings on Antioxidant Activity |

| 2',3',4'-Trihydroxychalcone | 2'-OH, 3'-OH, 4'-OH | Unsubstituted | The multiple hydroxyl groups are expected to contribute to antioxidant potential. |

| Butein | 2',4'-di-OH | 3,4-di-OH | Exhibits potent radical-scavenging activity, sometimes greater than vitamin C. nih.gov |

| 2,3,4,6-Tetrahydroxychalcone | 2',3',4',6'-tetra-OH | Unsubstituted | Shows more potent radical-scavenging activity than reference antioxidants. nih.gov |

| 2',4',4-Trihydroxychalcone | 2',4'-di-OH | 4-OH | The three hydroxyl groups provide more sites for interaction with hydroperoxides, enhancing activity. mdpi.com |

Impact of Other Functional Groups (e.g., Methoxyl, Halogen Substituents) on Efficacy

Besides hydroxyl groups, other functional groups such as methoxyl (-OCH3) and halogens (e.g., -Cl, -Br, -F) significantly modulate the bioactivity of chalcones.

Methoxyl Groups: The presence of methoxyl groups can have varied effects depending on the biological target. In some cases, methoxylation decreases antioxidant activity compared to the corresponding hydroxylated chalcones. nih.gov However, for other activities like antitumor and enzyme inhibition, methoxy (B1213986) groups can be beneficial. nih.govrsc.org For example, compounds with three methoxy groups have demonstrated strong antiproliferative effects. rsc.org The position of the methoxy group is also crucial; a methoxy group at the para position on the phenyl ring has been shown to significantly boost enzyme inhibition. rsc.org In a study of chalcone derivatives as topoisomerase inhibitors, replacing hydrogen atoms on the phenyl ring with three methoxy groups resulted in the most active compound. rsc.org

Halogen Substituents: The introduction of halogen atoms to the chalcone structure can enhance its biological efficacy. Halogenated chalcones are known to possess stronger antioxidant potential than their non-halogenated counterparts. pjps.pk Specifically, bromine and fluorine derivatives are often preferred over chlorine substituents for antioxidant activity. pjps.pk Halogen substitutions, such as chlorine on the phenyl ring, can significantly increase enzyme inhibition. rsc.org For instance, in a series of chalcone derivatives, a chlorine atom in the para position produced the highest activity compared to other halogen or electron-donating groups. rsc.org Furthermore, fluorinated chalcones have been shown to inhibit tubulin polymerization, making them effective antimitotic agents. researchgate.net

The following table details the impact of methoxyl and halogen groups on the biological activities of chalcone derivatives.

| Functional Group | Position | Impact on Biological Activity | Example Compound Class |

| Methoxyl (-OCH3) | Para-position on phenyl ring | Significantly boosts enzyme inhibition. rsc.org | Topoisomerase inhibitors |

| Methoxyl (-OCH3) | Multiple substitutions | Can lead to stronger antiproliferative effects. rsc.org | Anticancer agents |

| Chlorine (-Cl) | Para-position on phenyl ring | Produces high activity in enzyme inhibition. rsc.org | Topoisomerase inhibitors |

| Bromine (-Br), Fluorine (-F) | Various positions | Generally stronger antioxidant potential than non-halogenated or chlorinated counterparts. pjps.pk | Antioxidant agents |

| Fluorine (-F) | Various positions | Can inhibit tubulin polymerization, leading to antimitotic effects. researchgate.net | Antitumor agents |

Stereochemical Considerations and Bioactivity Profiles

Chalcones possess an α,β-unsaturated carbonyl system which can exist as two geometric isomers: cis (Z) and trans (E). The stereochemistry of this double bond is a critical factor influencing their biological activity.

The trans isomer is generally the more thermodynamically stable and biologically favorable configuration. nih.govnih.gov The planarity and conformation of the molecule, dictated by the trans double bond, are often essential for effective interaction with biological targets. The large coupling constant (J value) of around 17 Hz for the vinylic protons in 1H NMR spectra is a characteristic feature that confirms the trans geometry of synthesized chalcones. alliedacademies.org

The conformation of the chalcone, described as s-cis or s-trans depending on the orientation around the single bond between the carbonyl group and the α-carbon, also plays a role in its bioactivity. For example, an α-fluoro substituted trans-chalcone with trimethoxy substituents was found to adopt an s-trans conformation, which was potently cytotoxic and exhibited tubulin inhibitory properties. researchgate.net The stereochemistry, therefore, is a key aspect in the design of chalcone-based therapeutic agents, as it directly impacts their three-dimensional shape and ability to bind to specific enzymes or receptors.

Preclinical Pharmacokinetic and Metabolic Investigations

Absorption, Distribution, and Excretion (ADE) in Animal Models

Studies in animal models, specifically in bile-duct-cannulated rats, have provided initial insights into the excretion pathways of 2',3',4'-Trihydroxychalcone. Following administration, the compound and its metabolites are eliminated from the body through both bile and urine. nih.gov The primary metabolites identified in these excretion routes were conjugated forms of the parent compound, indicating that after absorption and metabolism, both renal and biliary pathways are significant for its clearance. nih.gov

| Animal Model | Excretion Routes Identified | Form of Excreted Compound |

|---|---|---|

| Bile-duct-cannulated rats | Bile, Urine | Conjugated metabolites |

Metabolic Transformations and Metabolite Identification (Phase I and Phase II Reactions)

The metabolism of 2',3',4'-Trihydroxychalcone in rats primarily involves Phase II conjugation reactions. nih.gov The major identified metabolic pathway is O-methylation, where the parent chalcone (B49325) is converted to its corresponding 3-O-methyl ether. nih.gov

This methylated metabolite does not appear to be the final product. Research has shown that these 3-O-methyl ethers are subsequently excreted in "conjugated forms". nih.gov This suggests further Phase II metabolic processes, such as glucuronidation or sulfation, occur to increase the water solubility of the methylated intermediate, thereby facilitating its excretion. nih.gov While the specific conjugates have not been fully characterized for 2',3',4'-Trihydroxychalcone, this pattern of methylation followed by conjugation is a known metabolic route for similar chalcone structures. No significant Phase I metabolic reactions, such as oxidation or hydrolysis, have been reported for 2',3',4'-Trihydroxychalcone in the available preclinical data.

| Metabolic Phase | Reaction Type | Identified Metabolite/Product | Evidence |

|---|---|---|---|

| Phase II | O-Methylation | 3-O-methyl ether of 2',3',4'-Trihydroxychalcone | Detected in bile and urine of rats nih.gov |

| Phase II | Conjugation (unspecified) | Conjugated forms of the 3-O-methyl ether | Excreted in bile and urine of rats nih.gov |

Drug-Drug Interaction Potential via Enzyme Modulation (e.g., PXR, CAR1 Non-activation)

The potential for 2',3',4'-Trihydroxychalcone to cause drug-drug interactions through the modulation of key nuclear receptors involved in drug metabolism, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), has not been documented in the scientific literature reviewed. These receptors are critical regulators of the expression of drug-metabolizing enzymes and transporters. nih.gov Therefore, there is currently no available preclinical evidence to suggest that 2',3',4'-Trihydroxychalcone either activates or fails to activate PXR or CAR1, and its potential for drug-drug interactions via these specific pathways remains unknown.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Virtual screening studies have identified 2',3',4'-Trihydroxychalcone as a modulator of Estrogen Receptor α (ERα) , a key protein involved in the progression of certain types of breast cancer. nih.gov However, docking and subsequent experimental studies revealed a unique mechanism of action. Unlike typical antagonists, 2',3',4'-Trihydroxychalcone does not compete with the natural ligand, 17β-estradiol (E2), for the same binding site. scholarsresearchlibrary.comnih.gov Instead, it is proposed to act as a "reprogramming compound" or a "coligand". nih.govscholarsresearchlibrary.comnih.gov This means it binds to ERα concurrently with E2, forming a ternary complex that alters the receptor's conformational state. This altered conformation ultimately "reprograms" the receptor's activity, blocking the proliferative gene expression and downstream signaling pathways typically induced by estradiol (B170435) in MCF-7 breast cancer cells. scholarsresearchlibrary.comnih.gov

This non-competitive interaction represents a novel mechanism for modulating estrogen receptor activity, distinguishing 2',3',4'-Trihydroxychalcone from classical selective estrogen receptor modulators (SERMs).

| Compound | Identified Target | Method of Identification | Key Finding from Docking/Computational Studies |

|---|---|---|---|

| 2',3',4'-Trihydroxychalcone | Estrogen Receptor α (ERα) | Virtual Screening / Molecular Modeling | Acts as a reprogramming coligand that binds concurrently with estradiol, modulating the receptor's activity and leading to antiproliferative effects. nih.govscholarsresearchlibrary.com |

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a deeper understanding of the stability and conformational changes of a ligand-receptor complex.

For 2',3',4'-Trihydroxychalcone, MD simulations have been employed to further investigate its unique interaction with ERα. The simulations support the hypothesis that 2',3',4'-Trihydroxychalcone can bind to the ERα ligand-binding pocket simultaneously with estradiol. These studies suggest that this co-binding induces a unique conformational state of the receptor, which is stable over the simulation time. This distinct conformation is believed to be the basis for the altered, antiproliferative downstream signaling observed in breast cancer cells, differing from the conformation induced by estradiol alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in molecular features (descriptors) affect potency, QSAR models can be developed to predict the activity of new, untested compounds.

For the broader class of chalcones, numerous QSAR models have been developed to predict a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov These models often use descriptors related to the electronic, steric, and lipophilic properties of the molecules to correlate structure with function. However, within the scope of the reviewed scientific literature, specific QSAR models that include 2',3',4'-Trihydroxychalcone in the training or test set to quantitatively predict its specific bioactivity have not been detailed. Therefore, while QSAR is a valuable and widely used tool for the study of chalcone (B49325) derivatives, a predictive value for the bioactivity of 2',3',4'-Trihydroxychalcone cannot be provided from a specific model at this time.

In Silico ADME Prediction in Preclinical Contexts

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to filter out candidates with poor ADME profiles, thereby reducing the time and cost of development. Web-based tools like SwissADME are commonly used for these evaluations.

The ADME properties of 2',3',4'-Trihydroxychalcone have been estimated based on its chemical structure using computational methods. A key component of this analysis is the evaluation of "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess certain physicochemical properties.

The computed properties for 2',3',4'-Trihydroxychalcone are summarized below:

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

|---|---|---|---|

| Molecular Weight | 256.25 g/mol nih.gov | ≤ 500 g/mol | No |

| LogP (XLogP3) | 3.2 nih.gov | ≤ 5 | No |

| Hydrogen Bond Donors | 3 nih.gov | ≤ 5 | No |

| Hydrogen Bond Acceptors | 4 nih.gov | ≤ 10 | No |

The analysis indicates that 2',3',4'-Trihydroxychalcone does not violate any of the criteria of Lipinski's Rule of Five. This profile suggests that the compound has a high likelihood of good oral bioavailability and possesses drug-like physicochemical properties, making it a favorable candidate for further preclinical and clinical investigation.

Future Perspectives and Research Directions

Exploration of Novel Biological Activities and Therapeutic Applications in Preclinical Models

While initial studies have identified 2',3',4'-Trihydroxychalcone as a potent antioxidant capable of scavenging free radicals, its full spectrum of biological activities remains largely unexplored biosynth.com. Future research should systematically investigate a broader range of pharmacological properties in robust preclinical models. Based on the activities observed in other chalcones, promising areas for investigation include anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects biosynth.comnih.gov.

Preclinical studies using animal models are essential to validate these potential therapeutic applications. For example, its anti-inflammatory effects could be evaluated in models of carrageenan-induced paw edema, while neuroprotective potential could be assessed in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease nih.gov. Furthermore, given the known antiviral and nematicidal properties of related chalcone (B49325) compounds, exploring these activities for 2',3',4'-Trihydroxychalcone could open new avenues for agricultural or therapeutic applications researchgate.net.

Table 1: Potential Preclinical Investigations for 2',3',4'-Trihydroxychalcone

| Potential Biological Activity | Suggested Preclinical Model | Potential Therapeutic Application |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema in rodents | Inflammatory disorders |

| Neuroprotection | Animal models of Alzheimer's or Parkinson's disease | Neurodegenerative diseases |

| Cardioprotection | Ischemia-reperfusion injury models in rodents | Cardiovascular diseases |

| Anticancer | Xenograft tumor models in immunocompromised mice | Various cancers |

Development of Advanced Methodologies for Synthesis and Biological Evaluation

The advancement of research into 2',3',4'-Trihydroxychalcone is also dependent on the development of efficient and sustainable methods for its synthesis and evaluation. While the Claisen-Schmidt condensation remains a foundational method for chalcone synthesis, future efforts should focus on optimizing greener and more advanced techniques to improve yields and reduce environmental impact ekb.eg.

Eco-friendly approaches such as microwave-assisted synthesis, ultrasound-assisted reactions, and mechanochemical methods (e.g., ball milling) have shown promise for producing other chalcones with high efficiency and short reaction times ekb.egnih.govmdpi.comresearchgate.netscielo.org.bo. Applying and refining these techniques for the specific synthesis of 2',3',4'-Trihydroxychalcone could provide a scalable and sustainable source of the compound for extensive biological testing. Concurrently, the development of high-throughput screening assays will be crucial for rapidly evaluating the biological activities of newly synthesized derivatives and for identifying the most potent compounds for further study.

Table 2: Advanced Synthesis Methodologies for 2',3',4'-Trihydroxychalcone

| Synthesis Method | Principle | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat the reaction mixture rapidly and uniformly. | Accelerated reaction rates, higher yields, improved purity ekb.egresearchgate.netscielo.org.bo. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates. | Improved yields, shorter reaction times, milder conditions ekb.egnih.gov. |

| Mechanochemistry (Ball Milling) | Uses mechanical force to induce chemical reactions in the absence of solvents. | Environmentally friendly (solvent-free), high efficiency, simple procedure mdpi.com. |

Integration of Multi-Omics Data to Uncover Complex Biological Networks

To move beyond a single-target-focused understanding, future research should integrate multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—to elucidate the complex biological networks modulated by 2',3',4'-Trihydroxychalcone. This systems-biology approach can provide a holistic view of the compound's impact on cellular function.

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression patterns in cells treated with the compound, identifying entire pathways that are up- or down-regulated. Proteomics could then confirm these changes at the protein level and identify specific protein targets. Metabolomics could shed light on alterations in cellular metabolism, providing a functional readout of the compound's effects. Integrating these datasets would allow researchers to construct comprehensive models of the compound's mechanism of action, potentially uncovering novel targets and biomarkers of its activity. While direct multi-omics studies on 2',3',4'-Trihydroxychalcone are currently lacking, the application of these techniques has proven valuable in understanding the complex interactions of other natural compounds in biological systems ed.ac.uk.

Addressing Research Gaps in the Mechanistic Understanding of 2',3',4'-Trihydroxychalcone

A significant gap in the current knowledge is the detailed molecular mechanism underlying the observed biological effects of 2',3',4'-Trihydroxychalcone. While its antioxidant activity is a primary mode of action, the specific intracellular targets and signaling pathways it modulates are not well defined biosynth.com.

Future research must focus on:

Identifying Specific Molecular Targets: Moving beyond general antioxidant effects to pinpoint the specific enzymes, receptors, or transcription factors with which the compound directly interacts.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues of 2',3',4'-Trihydroxychalcone to understand how the specific arrangement of the three hydroxyl groups influences its biological activity. Comparative studies with other trihydroxychalcone isomers, such as 2',4',4'-trihydroxychalcone, would be particularly insightful, as the position of hydroxyl groups is known to be a critical determinant of efficacy mdpi.com.

Investigating Bioavailability and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo is crucial for translating preclinical findings into potential therapeutic applications.

Elucidating Downstream Signaling Pathways: Determining how the interaction of 2',3',4'-Trihydroxychalcone with its primary targets translates into downstream cellular responses, such as the modulation of inflammatory or apoptotic pathways.

By addressing these research gaps, the scientific community can build a comprehensive understanding of the therapeutic potential of 2',3',4'-Trihydroxychalcone, paving the way for its potential development as a novel pharmacological agent.

Conclusion

Recapitulation of Key Research Findings and Current Status

2',3',4'-Trihydroxychalcone is a polyhydroxylated chalcone (B49325) with a significant profile of biological activities, including well-documented antioxidant, anti-inflammatory, and anticancer properties. Research has identified its ability to scavenge free radicals, inhibit pro-inflammatory cytokine production, and induce apoptosis in cancer cells. Key mechanisms of action involve the modulation of crucial signaling pathways such as NF-κB and MAPK, and interaction with molecular targets like the estrogen receptor. Its synthesis is readily achieved through the Claisen-Schmidt condensation, and it occurs naturally in some plant species. The current body of research establishes 2',3',4'-Trihydroxychalcone as a valuable natural product with therapeutic potential.

Outlook on the Potential of 2',3',4'-Trihydroxychalcone as a Research Scaffold for Chemical Biology

The chemical tractability and diverse biological activities of 2',3',4'-Trihydroxychalcone position it as a highly promising scaffold for chemical biology and drug discovery. Its core structure can be systematically modified to optimize potency and selectivity for specific biological targets. Future research will likely focus on synthesizing novel derivatives to enhance its therapeutic properties, developing it into molecular probes to investigate biological pathways, and conducting more extensive preclinical studies to validate its effects in various disease models. The continued exploration of its structure-activity relationships will be instrumental in unlocking the full potential of the 2',3',4'-trihydroxychalcone framework for creating next-generation therapeutic agents.

Q & A

Q. What advanced techniques can elucidate 2',3',4'-THC’s interaction with secondary ERα binding sites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.